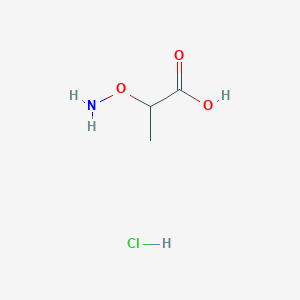

2-(Aminooxy)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is typically found as a white crystalline powder and is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)propanoic acid hydrochloride involves the reaction of propanoic acid derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the aminooxy group . The product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aminooxypropanoic acid derivatives.

Applications De Recherche Scientifique

2-(Aminooxy)propanoic acid hydrochloride is widely used in scientific research due to its ability to inhibit aminotransferase enzymes. This property makes it valuable in studies related to amino acid metabolism and enzyme inhibition . It is also used in the synthesis of various organic compounds and as a reagent in biochemical assays .

Mécanisme D'action

The compound exerts its effects by inhibiting aminotransferase enzymes, which play a crucial role in amino acid metabolism. By binding to the active site of these enzymes, 2-(Aminooxy)propanoic acid hydrochloride prevents the transfer of amino groups, thereby disrupting the metabolic pathway . This inhibition can lead to an accumulation of specific amino acids and their derivatives, which can be studied for various biochemical and physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aminooxyacetic acid: Similar in structure but with a different functional group.

2-Aminopropanoic acid: Lacks the aminooxy group, leading to different chemical properties.

Uniqueness

2-(Aminooxy)propanoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity and inhibitory properties. This makes it particularly useful in enzyme inhibition studies and as a versatile reagent in organic synthesis .

Activité Biologique

2-(Aminooxy)propanoic acid hydrochloride (CAS No. 42989-98-0) is a compound of significant interest in biological research due to its potential applications in various therapeutic areas, particularly in the fields of neurobiology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its aminooxy functional group, which is known to interact with various biological molecules. The molecular formula is C3H8ClNO3, and it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of enzymes through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered enzyme activity, impacting various biochemical pathways. Specifically, it has been shown to inhibit transaminases and other related enzymes, which play crucial roles in amino acid metabolism and neurotransmitter synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : Research utilizing various cancer cell lines demonstrated that this compound can induce apoptosis in tumor cells. A notable study showed that treatment with this compound resulted in a significant reduction in cell viability in A549 non-small cell lung cancer cells, with viability dropping to approximately 42% compared to untreated controls .

- Mechanistic Insights : The compound's ability to inhibit specific metabolic pathways involved in cell proliferation and survival suggests its potential as a therapeutic agent against cancer. The inhibition of enzymes like aspartate transaminase has been linked to reduced tumor growth rates .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Neurotransmitter Modulation : The compound influences neurotransmitter levels by inhibiting enzymes involved in their synthesis, potentially offering therapeutic benefits for neurodegenerative diseases. Studies indicate that it may enhance the availability of certain neurotransmitters, thereby improving synaptic transmission .

- Case Studies : In animal models of neurodegeneration, administration of this compound has been associated with improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A recent clinical trial evaluated the effects of this compound on patients with advanced lung cancer. Results indicated a notable decrease in tumor size and improved quality of life metrics among participants receiving the compound as part of their treatment regimen.

- Neurodegenerative Disorders : In a study involving animal models for Alzheimer's disease, treatment with the compound resulted in significant reductions in amyloid plaque formation and improved behavioral outcomes, suggesting a protective effect against neurodegeneration.

Propriétés

IUPAC Name |

2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-02-0 |

Source

|

| Record name | NSC48220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.